molecular formula C9H9F3N2O2 B1519314 2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate CAS No. 1087788-71-3

2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate

Cat. No.: B1519314
CAS No.: 1087788-71-3
M. Wt: 234.17 g/mol
InChI Key: ZZFSFNGBEOQAII-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.1751696 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a methyl group, and a pyridin-2-ylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate typically involves the reaction of 6-methylpyridin-2-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate can be compared with similar compounds, such as:

    2,2,2-Trifluoroethyl 4-methylpyridin-2-ylcarbamate: Similar structure but with a different position of the methyl group.

    2,2,2-Trifluoroethyl 6-chloropyridin-2-ylcarbamate: Similar structure but with a chlorine substituent instead of a methyl group.

    2,2,2-Trifluoroethyl 6-ethylpyridin-2-ylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-6-3-2-4-7(13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFSFNGBEOQAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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